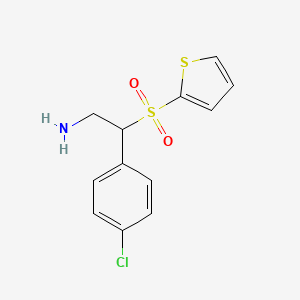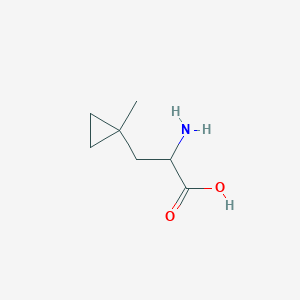![molecular formula C19H22O3 B12121289 Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- CAS No. 132991-25-4](/img/structure/B12121289.png)
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core with a phenoxy group substituted at the para position, which is further modified with a 1,1-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the phenoxy intermediate. This can be achieved by reacting 4-hydroxybenzoic acid with 1,1-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can facilitate binding to specific sites, while the benzoic acid moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog with a single carboxylic acid group.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of the phenoxy group.
4-(1,1-Dimethylpropyl)phenol: Lacks the benzoic acid moiety.
Uniqueness
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- is unique due to its combination of a benzoic acid core with a phenoxy group and a 1,1-dimethylpropyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
132991-25-4 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[[4-(2-methylbutan-2-yl)phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C19H22O3/c1-4-19(2,3)16-9-11-17(12-10-16)22-13-14-5-7-15(8-6-14)18(20)21/h5-12H,4,13H2,1-3H3,(H,20,21) |
InChI Key |
IJTKTHWGANOQAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12121218.png)
![(2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone](/img/structure/B12121229.png)




![[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12121261.png)


![N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide](/img/structure/B12121276.png)
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12121277.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121284.png)
![Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B12121303.png)
